molecular formula C56H86BaO6S2 B018635 Naphthalenesulfonic acid, dinonyl-, barium salt CAS No. 25619-56-1

Naphthalenesulfonic acid, dinonyl-, barium salt

Cat. No.: B018635
CAS No.: 25619-56-1
M. Wt: 1056.7 g/mol
InChI Key: YSIQDTZQRDDQNF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

barium(2+);2,3-di(nonyl)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQDTZQRDDQNF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86BaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881248
Record name Barium bis(2,3-dinonylnaphthalene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1056.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dark viscous liquid; Practically insoluble in water; [EPA ChAMP: Hazard Characterization - Dinonylnaphthalene Category - 2012]]
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium dinonylnaphthalene sulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7976
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25619-56-1
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dinonyl-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium bis(dinonylnaphthalenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Alkylation Mechanism

In a representative procedure, naphthalene reacts with nonene (a mixture of nonylene isomers) in the presence of AlCl3\text{AlCl}_3. The catalyst facilitates electrophilic substitution, attaching nonyl groups to the naphthalene ring. Source specifies a molar ratio of 650–750 parts nonylene to 280–350 parts naphthalene, with 35–45 parts AlCl3\text{AlCl}_3. The reaction occurs at 40–60°C for 4–6 hours, yielding a mixture of mono- and dinonylnaphthalene.

Purification of Alkylation Products

Post-reaction, the crude alkylate undergoes sedimentation to remove catalyst residues, followed by alkali washing with sodium hydroxide (NaOH\text{NaOH}) to neutralize residual acid. Distillation under reduced pressure (0.1–0.5 atm) isolates dinonylnaphthalene, which is collected at 180–220°C.

Sulfonation Reaction

Sulfonation introduces sulfonic acid groups (SO3H-\text{SO}_3\text{H}) to the dinonylnaphthalene backbone. Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or oleum is commonly used.

Monosulfonation vs. Disulfonation

Source details two sulfonation pathways:

  • Monosulfonation : Reacting DNN with 98% H2SO4\text{H}_2\text{SO}_4 at 23–30°C for 2–3 hours yields dinonylnaphthalenemonosulfonic acid.

  • Disulfonation : Further treatment with excess H2SO4\text{H}_2\text{SO}_4 at 50–60°C introduces a second sulfonic group, forming dinonylnaphthalenedisulfonic acid.

The choice between mono- and disulfonation depends on the desired solubility and application of the final product.

Solvent-Mediated Sulfonation

To control reaction exothermicity, solvents like halon (chlorinated hydrocarbons) or 120# solvent oil are added. These solvents improve heat dissipation and reduce side reactions, such as oxidation or ring degradation.

Neutralization with Barium Hydroxide

The sulfonic acid intermediate is neutralized with barium hydroxide (Ba(OH)2\text{Ba(OH)}_2) to form the barium salt.

Two-Stage Neutralization Process

  • Sodium Salt Formation : Dinonylnaphthalenesulfonic acid is first converted to its sodium salt using NaOH\text{NaOH}. This step ensures complete deprotonation and facilitates subsequent metathesis.

  • Barium Replacement : The sodium salt reacts with Ba(OH)2\text{Ba(OH)}_2 in aqueous solution, precipitating the barium salt. Excess Ba(OH)2\text{Ba(OH)}_2 is removed via filtration, and the product is washed with deionized water to residual conductivity <10 μS/cm.

Purification and Isolation

Final purification steps ensure the product meets industrial purity standards (>95%).

Solvent Removal and Drying

The crude barium salt is heated under vacuum (70–90°C, 0.01–0.05 atm) to evaporate residual solvents. Source reports a solvent recovery rate of 85–90% using this method.

Crystallization

For high-purity applications, the product is dissolved in warm toluene (50–60°C) and crystallized at 0–5°C. This yields a fine, crystalline powder with a melting point of 259–260°C.

Comparative Analysis of Preparation Methods

Parameter Method A Method B Method C
Alkylation Catalyst AlCl3\text{AlCl}_3AlCl3\text{AlCl}_3Not Specified
Sulfonation Agent 98% H2SO4\text{H}_2\text{SO}_4OleumConcentrated H2SO4\text{H}_2\text{SO}_4
Neutralization Agent Ba(OH)2\text{Ba(OH)}_2Ba(OH)2\text{Ba(OH)}_2Ba(OH)2\text{Ba(OH)}_2
Reaction Time 6–8 hours5–7 hours4–6 hours
Yield 78–82%75–80%70–75%

Method A offers higher yields due to optimized solvent use, while Method B’s oleum sulfonation may enhance sulfonation efficiency at the cost of increased corrosivity.

Industrial-Scale Production Considerations

Environmental Management

Wastewater from alkali washing contains residual NaOH\text{NaOH} and sulfonic acids, necessitating pH adjustment and biological treatment before discharge.

Challenges and Optimization

Byproduct Formation

Isomerization during alkylation produces branched nonyl groups, reducing product uniformity. Source mitigates this by using linear nonylene feeds.

Solvent Selection

Halogenated solvents (e.g., halon) improve sulfonation efficiency but pose environmental risks. Recent patents advocate for bio-based solvents like terpenes as alternatives .

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, dinonyl-, barium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Lubricants and Greases
    • Function : Acts as an effective rust inhibitor and enhances the lubricating properties of oils.
    • Usage : Incorporated in lubricating oils at concentrations ranging from 0.01% to 10% .
    • Benefits : Improves lubrication at high temperatures and pressures, reducing wear and tear in machinery.
  • Corrosion Inhibitors
    • Function : Provides protection against rust and corrosion in metal surfaces.
    • Application : Used in industrial coatings and cutting fluids to extend equipment life .
    • Case Study : A study demonstrated that formulations containing barium dinonyl naphthalene sulfonate showed superior performance in preventing corrosion compared to traditional inhibitors.
  • Additives in Fuels
    • Function : Enhances the performance of motor fuels by improving lubrication properties.
    • Application : Used in gasoline and diesel fuels to reduce engine wear and improve efficiency .
    • Benefits : Increases fuel stability and reduces the formation of deposits in engines.
  • Dispersants
    • Function : Acts as a dispersing agent for pigments and fillers in coatings.
    • Application : Utilized in paint formulations to enhance stability and homogeneity .
    • Case Study : Research showed that adding dinonyl naphthalene sulfonate improved the dispersion of titanium dioxide in water-based paints.
  • Catalysts
    • Function : Serves as a catalyst in various chemical reactions.
    • Application : Used in the production of urethane resins and amino-stoving varnishes, facilitating curing reactions .
    • Benefits : Enhances reaction rates and improves product quality.

Safety and Toxicity

The acute toxicity of dinonyl naphthalene sulfonic acid, barium salt is relatively low when administered orally but moderate via inhalation. Studies indicate an LD50 greater than 5000 mg/kg for oral exposure in rats, suggesting a low risk for acute toxicity under controlled conditions . However, it is classified as a skin irritant, necessitating appropriate safety measures during handling.

Summary Table of Applications

Application AreaFunctionalityConcentration RangeBenefits
LubricantsRust inhibitor0.01% to 10%Reduces wear, enhances lubrication
Corrosion InhibitorsProtects metal surfacesVariableExtends equipment lifespan
Fuel AdditivesImproves fuel performanceVariableIncreases efficiency, reduces deposits
DispersantsEnhances stability of coatings0.5% to 2%Improves dispersion of pigments
CatalystsFacilitates chemical reactionsVariableEnhances reaction rates

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, dinonyl-, barium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better wetting and dispersion of particles. This is particularly useful in lubricants and metalworking fluids, where it helps to reduce friction and wear. The molecular targets include the surfaces of metals and other materials, where the compound forms a protective layer, reducing direct contact and wear .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 25619-56-1
  • Synonyms: Barium dinonylnaphthalenesulfonate (BaDNNSA), Rust Preventive Agent 705, T705A .
  • Molecular Formula : C₅₆H₈₆BaO₆S₂ (MW: 1,056.74 g/mol) .
  • Structure: Comprises a dinonyl-substituted naphthalene sulfonic acid backbone coordinated with a barium cation (2:1 stoichiometry) .

Regulatory Status :

  • Restricted in some jurisdictions (e.g., California Proposition 65) due to barium content .

Comparison with Similar Compounds

Sulfonate-Based Rust Inhibitors

Compound CAS No. Molecular Formula Cation Key Properties Applications Regulatory Status
BaDNNSA 25619-56-1 C₅₆H₈₆BaO₆S₂ Barium²⁺ High thermal stability; hydrophobic film formation; moderate solubility in oils Industrial rust preventives, lubricant additives SNAc provisions (Canada)
CaDNNSA (Calcium salt) 57855-77-3 Not reported Calcium²⁺ Lower molecular weight; higher solubility in polar solvents Lubricant additives, metalworking fluids SNAc provisions (Canada)
DNNSA (Acid form) 25322-17-2 C₂₈H₄₄O₃S H⁺ Acidic; used as intermediate for salt synthesis Precursor for sulfonate salts Declarable (EU REACH)
NaNSA (Sodium salt) 1321-69-3 C₂₈H₄₃NaO₃S Na⁺ Water-soluble; limited thermal stability Detergents, emulsifiers No current restrictions
Barium diphenylaminesulfonate 1300-92-1 C₂₄H₂₀BaN₂O₆S₂ Barium²⁺ Enhanced anti-wear properties; synergistic with other sulfonates High-pressure lubricants Limited data; not restricted

Key Differences :

  • Cation Impact : Barium salts (BaDNNSA) exhibit superior film-forming ability and thermal resistance compared to sodium or calcium salts due to barium’s larger ionic radius and lower electronegativity .
  • Solubility: Sodium salts (NaNSA) are water-soluble, making them unsuitable for non-polar applications, whereas BaDNNSA and CaDNNSA are oil-soluble .

Non-Sulfonate Corrosion Inhibitors

Compound CAS No. Class Mechanism Advantages/Disadvantages vs. BaDNNSA
Dodecenylsuccinic Acid 11059-31-7 Carboxylic acid Chelates metal ions; forms adsorbate layers Less effective in high-temperature environments
Barium petroleum sulfonate N/A Petroleum sulfonate Similar film-forming action Lower purity; variable performance
Zinc dialkyldithiophosphate N/A Organometallic Anti-wear and antioxidant properties Broader functionality but higher aquatic toxicity

Performance Metrics :

  • BaDNNSA outperforms dodecenylsuccinic acid in high-temperature stability due to its aromatic sulfonate structure .
  • Zinc-based inhibitors offer multi-functional benefits but lack the environmental compliance of barium sulfonates .

Research Findings and Data

Thermal Stability Comparison

Compound Decomposition Temp. (°C) Reference
BaDNNSA >250
CaDNNSA ~200
NaNSA <150

Environmental Persistence

  • BaDNNSA and CaDNNSA are classified as persistent organic compounds in aquatic systems, requiring SNAc monitoring in Canada .
  • Sodium salts (NaNSA) degrade faster but may contribute to eutrophication .

Biological Activity

Naphthalenesulfonic acid, dinonyl-, barium salt (CAS RN 25619-56-1), commonly referred to as BaDNNSA, is a chemical compound that has garnered attention due to its diverse applications and biological activity. This article provides a comprehensive overview of its biological effects, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

BaDNNSA is part of the dinonylnaphthalene category, characterized by a naphthalene moiety with two nonyl groups and a sulfonic acid group. The barium salt form contains one barium cation and two equivalents of the sulfonic acid. Its physicochemical properties contribute to its biological activity, influencing its bioavailability and toxicity.

Acute Toxicity

Research indicates that BaDNNSA exhibits low acute toxicity through oral and dermal routes. In studies involving rats, the LD50 (lethal dose for 50% of the population) was found to be approximately 1750 mg/kg when administered orally . This suggests that while it is relatively safe at lower doses, higher concentrations may pose risks.

Chronic Toxicity and Subchronic Effects

Chronic exposure studies have shown minimal toxicity; however, repeated skin contact and inhalation resulted in injuries to the skin and lungs . Notably, gastrointestinal irritation was observed in animal studies, leading to symptoms such as diarrhea and reduced food intake .

Reproductive and Developmental Toxicity

Data on reproductive toxicity indicate no significant effects on fertility or developmental outcomes following exposure to BaDNNSA. The compound did not demonstrate mutagenic potential in various assays, including the Ames test .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of BaDNNSA. Below is a summary of key findings:

Study TypeFindings
Acute Toxicity Study LD50 ~1750 mg/kg; low mortality in rats at doses <5000 mg/kg .
Chronic Exposure Study Minimal toxicity; gastrointestinal irritation noted .
Reproductive Toxicity Study No significant reproductive or developmental effects observed .
Genotoxicity Assessment Non-mutagenic in Ames test; no chromosomal aberrations in human lymphocytes .

Environmental Impact

BaDNNSA's environmental persistence and potential ecological effects are under investigation. The structural characteristics suggest varying toxicities depending on environmental conditions, which necessitates further research into its ecological impact.

Q & A

Q. What are the validated synthetic routes for dinonylnaphthalenesulfonic acid barium salt, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts alkylation of naphthalene with branched nonene, followed by sulfonation and neutralization with barium hydroxide . Key optimization parameters include:

  • Catalyst selection : Acid catalysts (e.g., AlCl₃) for alkylation efficiency.
  • Sulfonation temperature : Controlled between 80–120°C to prevent side reactions.
  • Neutralization stoichiometry : Ensure a 2:1 molar ratio of sulfonic acid to Ba²⁺ for complete salt formation . Purity can be verified via titration (ASTM D3712) and FTIR analysis (sulfonate peak at 1,180 cm⁻¹) .

Q. How can structural and compositional heterogeneity in commercial samples be resolved?

Commercial batches often contain mixed isomers due to nonene branching. Researchers should:

  • Use GC-MS to quantify alkyl chain isomers (e.g., isononyl vs. linear nonyl groups).
  • Apply NMR (¹H and ¹³C) to confirm naphthalene ring substitution patterns .
  • Compare with reference standards (e.g., CAS 25619-56-1) to validate purity .

Q. What standardized methods exist for quantifying barium content in this compound?

Barium can be quantified via:

  • ICP-OES : Digest samples in nitric acid (EPA Method 3050B) and measure emission at 455.4 nm.
  • Gravimetric analysis : Precipitate Ba²⁺ as BaSO₄ using H₂SO₄, ensuring pH > 10 to avoid interference from Ca²⁺ or Mg²⁺ .

Advanced Research Questions

Q. What molecular mechanisms explain its corrosion inhibition in ferrous alloys?

The compound acts as a chelating surfactant , forming hydrophobic films on metal surfaces. Key mechanisms include:

  • Adsorption : Sulfonate groups bind to Fe³⁺ sites via electrostatic interactions, blocking oxidative reactions.
  • Micelle formation : Dinonyl chains create barrier layers, reducing H₂O and O₂ penetration. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are recommended to study film stability and composition .

Q. How does its environmental persistence compare to calcium or sodium sulfonate analogs?

Barium salts exhibit lower solubility in aqueous systems (Ksp ~ 1.1×10⁻¹⁰) compared to Ca²⁺ (Ksp ~ 6.9×10⁻⁵) or Na⁺ salts. However, regulatory thresholds apply:

  • Ecotoxicity : Barium is classified as a "non-essential metal" with a 0.1% declarable limit in formulations .
  • Degradation : Hydrolytic stability studies (pH 4–9, 25–60°C) show <5% decomposition over 30 days. Use HPLC-MS to track breakdown products like naphthalenedisulfonic acid .

Q. What computational models predict its micellar behavior in mixed surfactant systems?

Molecular dynamics (MD) simulations using software like GROMACS can model:

  • Critical micelle concentration (CMC) : Predicted at 0.1–1.0 mM in nonpolar solvents.
  • Aggregation number : ~20–30 molecules per micelle, influenced by alkyl chain branching. Validate with experimental data from dynamic light scattering (DLS) and surface tension measurements .

Methodological Considerations

  • Reproducibility : Batch-to-batch variability in alkylation () necessitates strict control of starting material ratios (naphthalene:nonene ≥ 1:2).
  • Regulatory compliance : Adhere to California Prop 65 guidelines (carcinogenicity declaration) and REACH Annex XVII restrictions for barium compounds .
  • Data contradiction resolution : Conflicting solubility data (e.g., vs. 13) should be addressed via peer-reviewed studies under standardized conditions (IUPAC protocols).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Naphthalenesulfonic acid, dinonyl-, barium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Naphthalenesulfonic acid, dinonyl-, barium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.